Propan-2-yl 3,5-diamino-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3,5-diamino-4-methylbenzoate is an organic compound with the molecular formula C11H16N2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with propan-2-ol, and the benzene ring is substituted with amino groups at the 3 and 5 positions and a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 3,5-diamino-4-methylbenzoate typically involves the esterification of 3,5-diamino-4-methylbenzoic acid with propan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3,5-diamino-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: 3,5-Dinitro-4-methylbenzoate.
Reduction: Propan-2-yl 3,5-diamino-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 3,5-diamino-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl 3,5-diamino-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 3,4-diamino-5-methylbenzoate: Similar structure but with different substitution pattern on the benzene ring.
Propan-2-yl 3,5-diamino-4-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group at the 4 position.
Uniqueness
Propan-2-yl 3,5-diamino-4-methylbenzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
62747-02-8 |
---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
propan-2-yl 3,5-diamino-4-methylbenzoate |
InChI |
InChI=1S/C11H16N2O2/c1-6(2)15-11(14)8-4-9(12)7(3)10(13)5-8/h4-6H,12-13H2,1-3H3 |
InChI Key |
DZAHJZSBTYPXIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N)C(=O)OC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.